molecular formula C10H9ClO B1452539 3-(4-Chlorophenyl)-2-methylpropenal CAS No. 24654-54-4

3-(4-Chlorophenyl)-2-methylpropenal

Cat. No.: B1452539
CAS No.: 24654-54-4
M. Wt: 180.63 g/mol
InChI Key: IQJAMSUNWQAPAF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylpropenal is an organic compound characterized by its molecular structure, which includes a chlorophenyl group attached to a propenal moiety with a methyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-methylpropenal typically involves the reaction of 4-chlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method is the Knoevenagel condensation, where 4-chlorobenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2-methylpropenal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chlorobenzene derivatives or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylpropenal has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-methylpropenal exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-2-methylpropenal is unique due to its specific structural features. Similar compounds include 3-(4-Chlorophenyl)propionic acid and 3-(4-Chlorophenyl)propanoic acid. These compounds share the chlorophenyl group but differ in their functional groups and properties. The presence of the aldehyde group in this compound distinguishes it from its counterparts and contributes to its unique reactivity and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJAMSUNWQAPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

aldol condensation of 4-chlorobenzaldehyde and propionaldehyde to produce 3-(4-chlorophenyl)-2-methylpropenal as a propenal derivative,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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